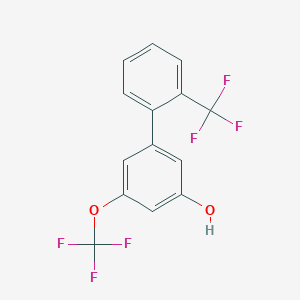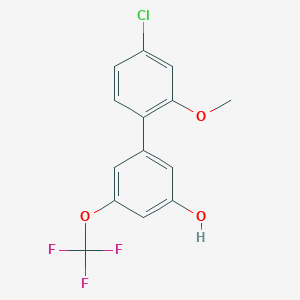
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMTP-TFMP) is a synthetic phenolic compound that has seen increasing use in scientific research due to its unique characteristics. 5-CMTP-TFMP has been studied for its utility in numerous applications, including as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in numerous scientific research applications. It has been used as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component. It has also been used as a reagent in the synthesis of chiral compounds, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. It is believed to act as an electron donor, donating electrons to other molecules and thus allowing for the formation of new bonds. It is also believed to act as an electron acceptor, accepting electrons from other molecules and thus allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have antibacterial and antifungal properties, as well as the ability to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and it should be handled with caution.
Direcciones Futuras
There are numerous potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. Further research into its mechanism of action, biochemical and physiological effects, and potential applications could lead to the discovery of new, more effective therapies and treatments. Additionally, its use as a catalyst in organic syntheses could lead to the development of new, more efficient synthetic pathways. Finally, its use as a reagent in the synthesis of biologically active compounds could lead to the development of new, more effective drugs.
Métodos De Síntesis
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is then quenched with water and the product is isolated by filtration and recrystallization. The resulting product is a white solid with a melting point of 92-93°C.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOASSGMDJACTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686683 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-50-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


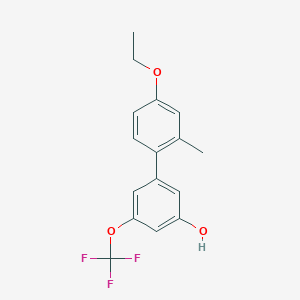
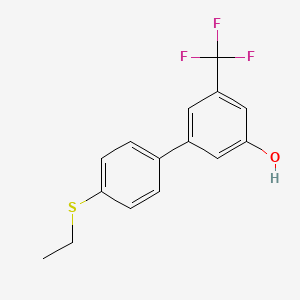
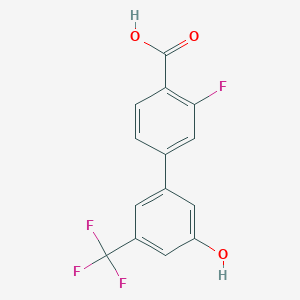


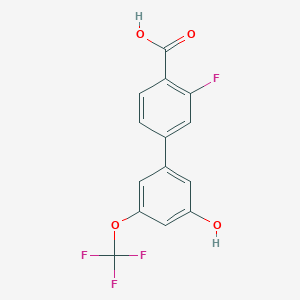
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




